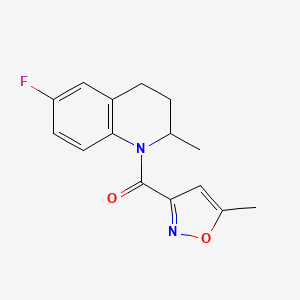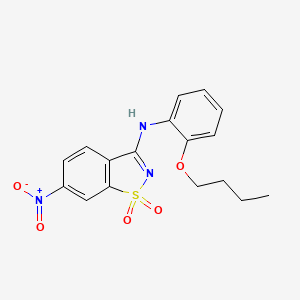![molecular formula C22H19ClN4O2S B12492665 3-chloro-N-{3-[(4-methylbenzyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12492665.png)
3-chloro-N-{3-[(4-methylbenzyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, making it a versatile scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone under acidic conditions to form the quinoxaline ring.
Introduction of the Sulfonamide Group: The quinoxaline derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to quinoxaline N-oxide.
Aplicaciones Científicas De Investigación
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing antimicrobial agents due to its sulfonamide group.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers and materials for electronic applications.
Pharmacology: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The quinoxaline core can interact with DNA and proteins, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Chlorinated Aromatics: Compounds with chlorine atoms on aromatic rings, used in various chemical applications.
Uniqueness
3-CHLORO-N-(3-{[(4-METHYLPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)BENZENESULFONAMIDE is unique due to its combination of a quinoxaline core, sulfonamide group, and chlorinated aromatic ring. This combination provides a versatile scaffold for drug design and various chemical applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C22H19ClN4O2S |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
3-chloro-N-[3-[(4-methylphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-15-9-11-16(12-10-15)14-24-21-22(26-20-8-3-2-7-19(20)25-21)27-30(28,29)18-6-4-5-17(23)13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
Clave InChI |
AWVXZLBYCABCOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(5-methylfuran-2-yl)methyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12492596.png)



![N-[(3Z,4E)-4-{2-[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene}-2-methyl-5-oxopyrazolidin-3-ylidene]-2,2,2-trifluoroacetamide](/img/structure/B12492628.png)
![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)](/img/structure/B12492632.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide](/img/structure/B12492633.png)
![2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B12492642.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}glycinamide](/img/structure/B12492660.png)
![N-(3-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492661.png)
![3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492663.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B12492669.png)
